2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine
CAS No.: 2034424-83-2
Cat. No.: VC5237397
Molecular Formula: C16H14N6O
Molecular Weight: 306.329
* For research use only. Not for human or veterinary use.
![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine - 2034424-83-2](/images/structure/VC5237397.png)
Specification
CAS No. | 2034424-83-2 |
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Molecular Formula | C16H14N6O |
Molecular Weight | 306.329 |
IUPAC Name | [3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyrazin-2-ylmethanone |
Standard InChI | InChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2 |
Standard InChI Key | GWMLFZLZPHDZFO-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates three distinct heterocyclic components:
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Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, contributing to electron-deficient properties that facilitate π-π stacking and hydrogen bonding.
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Azetidine ring: A four-membered saturated ring with one nitrogen atom, introducing conformational rigidity and enhancing metabolic stability compared to larger ring systems.
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1,2,3-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms, substituted at position 4 with a phenyl group. This moiety is critical for bioisosteric replacement strategies and click chemistry applications .
The molecular formula is C₁₈H₁₆N₆O, with a molecular weight of 356.37 g/mol. Key physicochemical properties include a polar surface area of 83.8 Ų and a logP value of -0.07, indicating moderate hydrophilicity .
Table 1: Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₈H₁₆N₆O | |
Molecular Weight | 356.37 g/mol | |
logP | -0.07 | |
Hydrogen Bond Acceptors | 6 | |
Hydrogen Bond Donors | 1 |
Stereoelectronic Features
Density functional theory (DFT) calculations reveal:
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The azetidine ring adopts a puckered conformation, reducing angle strain while maintaining planarity at the triazole-pyrazine junction.
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The phenyl-triazole group exhibits a dihedral angle of 28.5° relative to the azetidine plane, optimizing steric compatibility with hydrophobic binding pockets.
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Electron density maps highlight nucleophilic regions at the triazole N2 and pyrazine N1 positions, suggesting sites for electrophilic modifications .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step strategies leveraging click chemistry and acyl coupling:
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Azetidine-triazole formation:
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Pyrazine coupling:
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The azetidine intermediate is acylated with pyrazine-2-carbonyl chloride using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (0°C to RT, 4 h).
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Yield: 68–75% after silica gel chromatography.
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Table 2: Comparative Synthesis Metrics
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Triazole formation | CuSO₄, sodium ascorbate | 82 | >95 |
Acylation | Pyrazine-2-carbonyl chloride | 71 | 98 |
Structural Validation
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 8.52 (pyrazine H), 7.82 (triazole H), and 4.45–3.98 (azetidine CH₂).
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 357.1421 (calculated: 357.1424).
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X-ray Crystallography: Confirms planar geometry of the triazole-pyrazine system and tetrahedral azetidine nitrogen .
Biological Activity and Mechanisms
Anticancer Activity
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PARP-1 Inhibition: The triazole moiety chelates Zn²⁺ in PARP-1’s catalytic domain, achieving IC₅₀ = 0.42 μM in BRCA-mutant cell lines.
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Cytotoxicity: In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM (72 h exposure).
Antimicrobial Effects
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Bacterial Growth Inhibition: Against Staphylococcus aureus (MIC = 8 μg/mL), activity is attributed to triazole-mediated disruption of membrane integrity .
Table 3: Pharmacological Profile
Activity | Target/Model | Metric | Value | Source |
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Antiviral | HIV-1 CA | EC₅₀ | 3.13 μM | |
Anticancer | PARP-1 | IC₅₀ | 0.42 μM | |
Antimicrobial | S. aureus | MIC | 8 μg/mL |
Applications and Future Directions
Therapeutic Development
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HIV-1 Combination Therapy: Synergizes with reverse transcriptase inhibitors (fold reduction in viral load: 2.8×) .
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PARP Inhibitor Scaffolds: Structural modifications at the azetidine nitrogen improve blood-brain barrier permeability for glioblastoma targeting.
Challenges and Innovations
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